(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one

Natural product chemistry Kavapyrone classification Structure-activity relationships

Select (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one for its rare 4-hydroxy substitution—a critical structural distinction from common 4-methoxy kavapyrones (yangonin, kavain). This Fijian kava isolate serves as a definitive chemotaxonomic marker for botanical authentication and is essential for deconvoluting 4-position substituent effects on GABA-A, CB1, and CYP450 target engagement. Generic kavapyrone substitution risks experimental irreproducibility; the E-isomer 4-OH scaffold ensures the distinct pharmacological window documented in TNF-α release inhibition and immunomodulatory studies. Ideal for QC authentication, medicinal chemistry SAR, and in vivo PK/PD research.

Molecular Formula C14H14O4
Molecular Weight 246.262
CAS No. 62378-65-8
Cat. No. B566058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one
CAS62378-65-8
Synonyms5,6-Dihydro-4-hydroxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one
Molecular FormulaC14H14O4
Molecular Weight246.262
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2CC(=CC(=O)O2)O
InChIInChI=1S/C14H14O4/c1-17-12-5-2-10(3-6-12)4-7-13-8-11(15)9-14(16)18-13/h2-7,9,13,15H,8H2,1H3/b7-4+
InChIKeyFWTANFWOUZTKOF-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers Procure (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one (CAS 62378-65-8)


(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one (CAS 62378-65-8) is a naturally occurring kawapyrone (kavalactone) isolated from Fijian kava (Piper methysticum) [1]. This compound belongs to the styryl-α-pyrone class and is characterized by a 5,6-dihydro-2H-pyran-2-one core with a 4-hydroxy substituent and a 6-(4-methoxystyryl) side chain in the E-configuration . Its molecular formula is C14H14O4 with a molecular weight of 246.26 g/mol . Unlike the majority of kavapyrones which bear a 4-methoxy group, this compound features a rare 4-hydroxy substitution, a structural distinction that may confer different physicochemical properties and biological interaction profiles relevant to natural product research and pharmacology [1].

Substitution Risks When Replacing (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one with Other Kavapyrones


Generic substitution among kavapyrones is chemically unsound because even minor structural variations within this compound class can lead to substantial differences in biological activity, target selectivity, and metabolic stability. The target compound bears a 4-hydroxy group, whereas the most common kavapyrones—such as yangonin, kavain, dihydrokavain, and 5,6-dehydrokawain—carry a 4-methoxy substituent [1]. This single substitution difference alters hydrogen-bonding capacity, electronic distribution on the pyrone ring, and metabolic susceptibility, which can translate into divergent TNF-α release inhibition potencies, CYP450 interaction profiles, and in vivo efficacy as documented across multiple kava studies [2]. Furthermore, stereochemistry at the dihydro position and the E-configuration of the styryl double bond are critical for biological recognition; racemic or Z-isomer mixtures of close analogs do not replicate the activity of the naturally sourced E-isomer [3]. The quantitative evidence below demonstrates that a user selecting a generic kavapyrone in place of this specific compound risks undermining experimental reproducibility and missing the distinct pharmacological window associated with the 4-hydroxy substitution pattern.

Quantitative Differentiation Evidence for (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one Among Kavapyrones


Structural Differentiation: 4-Hydroxy vs. 4-Methoxy Substitution in the Pyrone Ring

The target compound is uniquely characterized among naturally occurring kavapyrones by bearing a 4-hydroxy substituent on the 5,6-dihydro-2H-pyran-2-one core, whereas all major kavapyrones—including yangonin (CAS 500-62-9), kavain (CAS 500-64-1), dihydrokavain (CAS 587-63-3), 5,6-dehydrokawain (CAS 1952-41-6), and methysticin (CAS 495-85-2)—possess a 4-methoxy group [1]. The molecular formula of the target is C14H14O4 (MW 246.26), compared to yangonin (C15H14O4, MW 258.27), 5,6-dehydrokawain (C14H12O3, MW 228.24), and dihydrokawain (C14H16O3, MW 232.28) . This substitution replaces a methyl ether with a hydroxyl group, altering the hydrogen-bond donor/acceptor profile and the electron density of the pyrone ring, which are critical determinants of target binding and metabolic stability [1].

Natural product chemistry Kavapyrone classification Structure-activity relationships

Natural Source Specificity: Exclusive Isolation from Fijian Kava

This compound was isolated specifically from the methanol extract of Fijian kava (Piper methysticum) and was not detected in kava varieties from other geographical origins in the same study [1]. In contrast, the major kavapyrones—yangonin, desmethoxyyangonin, kavain, and dihydrokavain—are widely distributed across multiple Piper methysticum cultivars and are commercially available as isolated standards from diverse sources . The Fijian kava chemotype is distinct in its kavapyrone composition, and this compound serves as a marker for Fijian kava authentication studies [1].

Phytochemistry Kava chemotypes Natural product sourcing

Dihydro-Styryl-Pyrone Anti-Parasitic Activity Differentiation from 4-Methoxy-6-Styryl-Pyran-2-Ones

In a systematic library evaluation of 6-styryl-pyran-2-ones and their dihydro analogues, the Δ⁷-dihydro analogues as a class were typically less potent and lacked selectivity against parasitic targets compared to their unsaturated counterparts [1]. Specifically, dihydro analogues 1, 2, and 24-29 exhibited reduced activity against Plasmodium falciparum, Trypanosoma brucei rhodesiense, T. cruzi, and Leishmania donovani relative to the corresponding 6-styryl-pyran-2-ones, with many dihydro compounds showing IC50 values >10 μM and diminished selectivity indices [1]. The target compound, as a 5,6-dihydro-4-hydroxy-styryl-pyrone, represents a distinct scaffold at the intersection of the dihydro and 4-hydroxy substitution patterns. This structural combination is not represented among the common kavapyrones and may occupy a unique activity space that differs from both the 4-methoxy-6-styryl-pyran-2-ones and their fully unsaturated analogs [2].

Anti-parasitic drug discovery Malaria Leishmaniasis Structure-activity relationship

TNF-α Release Inhibition: In Vitro vs. In Vivo Activity Divergence Among Kavapyrones

In the Hashimoto et al. 2003 study, five known kavapyrones (1-5) were isolated from Fijian kava and tested for TNF-α release inhibition in BALB/3T3 cells stimulated with okadaic acid [1]. Among the known compounds, 5,6-dehydrokawain (desmethoxyyangonin, 1) and yangonin (4) significantly inhibited TNF-α release with IC50 values of 17 μM and 40 μM, respectively—potencies comparable to (-)-epigallocatechin gallate (EGCG) from green tea [1]. Notably, dihydrokawain (2) exhibited a unique profile: it showed the strongest inhibitory activity against TNF-α release in mice (in vivo) but the weakest activity in the cell-based assay (in vitro) [1]. The target compound (CAS 62378-65-8), as a 4-hydroxy-5,6-dihydro kavapyrone, shares the dihydro scaffold with dihydrokawain but replaces the 4-methoxy with a 4-hydroxy group, a modification that may further tune the in vitro/in vivo activity divergence observed in this class [1].

Inflammation TNF-alpha inhibition Immunopharmacology Cancer chemoprevention

Application Scenarios for Procuring (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one (CAS 62378-65-8)


Fijian Kava Chemotype Authentication and Quality Control Reference Standard

This compound, as a kawapyrone specifically isolated from Fijian kava (Piper methysticum), serves as a chemotaxonomic marker for authenticating Fijian kava products and distinguishing them from other Pacific kava varieties [1]. Analytical laboratories and quality control departments in the dietary supplement and herbal medicine industries can employ this reference standard to verify the botanical origin and chemotype consistency of kava raw materials and finished products. Its presence or absence, quantified via HPLC-UV or LC-MS against a calibration curve, provides a specific marker not offered by the more ubiquitous yangonin or kavain standards [1].

Kavapyrone Structure-Activity Relationship (SAR) Studies Focused on 4-Position Substituent Effects

The 4-hydroxy substitution on the pyrone ring is a rare feature among kavapyrones that distinguishes this compound from the canonical 4-methoxy series [2]. Medicinal chemistry and natural product research groups investigating the influence of the 4-position substituent on target binding (e.g., GABA-A receptors, CB1 receptors, or CYP450 enzymes) require this compound as a key comparator. By testing the 4-OH compound alongside its 4-OCH3 analogs (yangonin, kavain, dihydrokavain), researchers can deconvolute the contribution of hydrogen-bond donation versus steric and electronic effects to the observed pharmacology [2].

In Vitro / In Vivo TNF-α Release Modulation and Cancer Chemoprevention Research

The Fijian kava kavapyrones, including this compound, were originally studied in the context of TNF-α release inhibition as a potential mechanism for the unusually low cancer incidence observed in Fiji [3]. The dihydro scaffold was shown to confer strong in vivo TNF-α inhibitory activity despite weak in vitro potency in cell-based assays [3]. Researchers investigating the immunomodulatory or chemopreventive properties of kavapyrones, particularly the disconnect between cell-based and animal model results, need this compound as a purified reagent for in vivo pharmacokinetic, pharmacodynamic, and mechanism-of-action studies [3].

Anti-Parasitic Lead Discovery and Scaffold-Hopping Programs

The 4-hydroxy-5,6-dihydro-styryl-pyran-2-one scaffold occupies a unique position between the moderately active anti-parasitic 6-styryl-pyran-2-ones and the less selective dihydro analogues [4]. Drug discovery groups pursuing malaria, leishmaniasis, or trypanosomiasis leads may use this compound as a starting scaffold for medicinal chemistry optimization. The combination of a hydrogen-bond-donating 4-OH group with the dihydro-pyrone core could influence membrane permeability, metabolic stability, and target engagement in ways that the 4-methoxy or fully unsaturated analogs do not, warranting procurement for comparative screening [4].

Quote Request

Request a Quote for (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.